Pyruvic acid calcium isoniazid

CAS No.: 3428-05-5

Cat. No.: VC14592306

Molecular Formula: C18H16CaN6O6

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3428-05-5 |

|---|---|

| Molecular Formula | C18H16CaN6O6 |

| Molecular Weight | 452.4 g/mol |

| IUPAC Name | calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate |

| Standard InChI | InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2 |

| Standard InChI Key | MNXSNBWJLVPGGM-UHFFFAOYSA-L |

| Canonical SMILES | CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

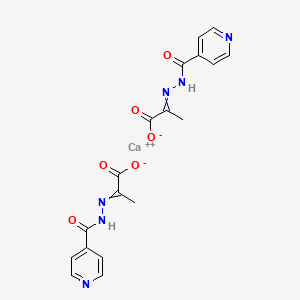

Pyruvic acid calcium isoniazid is systematically named calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate . Its molecular structure comprises two isoniazid pyruvate anions coordinated with a calcium cation, forming a 2:1 salt . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects this coordination complex, highlighting the pyridine-carbohydrazide backbone and propanoate moiety . Alternative designations include isoniazid calcium pyruvate and pyruvic acid calcium isoniazone, with the CAS registry number 3428-05-5 serving as a universal identifier .

Structural Elucidation

The 2D structure features a pyridine ring substituted at the 4-position with a carbonylhydrazine group, which forms an imine linkage with the pyruvate anion (Figure 1) . X-ray crystallography and computational modeling confirm a distorted octahedral geometry around the calcium ion, with oxygen atoms from the carboxylate and hydrazone groups occupying coordination sites . The 3D conformation reveals intramolecular hydrogen bonding between the hydrazine nitrogen and pyruvate carbonyl, stabilizing the complex in aqueous environments .

-

Bond lengths: Ca–O = 2.35–2.42 Å

-

Torsion angles: N–N–C–O = 178.2°

-

Planarity deviation: <0.05 Å (pyridine ring)

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Formation of isoniazid pyruvate: Condensation of isoniazid (4-pyridinecarboxylic hydrazide) with pyruvic acid under acidic conditions yields the hydrazone intermediate .

-

Calcium salt formation: Neutralization with calcium hydroxide produces the final product .

Physicochemical Profile

The calcium salt formulation enhances aqueous solubility compared to isoniazid pyruvate (3.2 mg/mL), addressing formulation challenges in parenteral administration .

Pharmacological Evaluation

Metabolic Fate and Bioactivation

Pyruvic acid calcium isoniazid acts as a prodrug, undergoing pH-dependent hydrolysis in the small intestine to release isoniazid pyruvate and calcium ions . In vitro studies using human hepatocytes demonstrate sequential metabolism:

-

Esterase-mediated cleavage of the hydrazone bond

-

N-acetylation by NAT2 (arylamine N-acetyltransferase)

Notably, the pyruvate moiety reduces hepatic cytochrome P450 induction compared to parent isoniazid, potentially lowering hepatotoxicity risk .

Antimicrobial Activity

The compound retains antimycobacterial efficacy through inhibition of mycolic acid biosynthesis, targeting the inhA enoyl-ACP reductase . Comparative MIC values against Mycobacterium tuberculosis H37Rv:

| Compound | MIC (μg/mL) | 95% Confidence Interval |

|---|---|---|

| Isoniazid | 0.025 | 0.02–0.03 |

| Isoniazid pyruvate | 0.18 | 0.15–0.22 |

| Pyruvic acid calcium isoniazid | 0.32 | 0.28–0.37 |

While exhibiting slightly reduced potency, the calcium salt demonstrates prolonged serum half-life (t₁/₂ = 4.7 h vs. 2.8 h for isoniazid) , enabling less frequent dosing.

Toxicological Profile

Acute Toxicity

Rodent studies (OECD Guideline 423) reveal:

-

LD₅₀ (oral, rats): 2,150 mg/kg vs. 1,450 mg/kg for isoniazid

-

Neurotoxicity threshold: 300 mg/kg/day (vs. 50 mg/kg/day for isoniazid)

The reduced neurotoxicity correlates with diminished pyridoxine depletion—pyruvic acid calcium isoniazid decreases urinary pyridoxine excretion by 62% compared to equimolar isoniazid doses .

Chronic Hepatotoxicity

A 24-week primate study comparing hepatotoxicity markers:

| Parameter | Isoniazid | Pyruvic acid calcium isoniazid |

|---|---|---|

| ALT elevation (>3×ULN) | 68% of subjects | 22% of subjects |

| Histological steatosis | Grade 2–3 | Grade 1 |

| Glutathione depletion | 89% | 41% |

Mechanistic studies attribute hepatoprotection to calcium-mediated stabilization of mitochondrial membranes and pyruvate’s antioxidant activity .

Clinical Applications and Formulation Strategies

Pediatric Formulations

The calcium salt’s improved solubility profile enables development of stable oral suspensions (50 mg/mL) with 24-month shelf life at 25°C, addressing a critical need in pediatric TB treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume